2-Azabicyclo[2.1.1]hexane-1-carboxamide

Conformational Analysis Peptidomimetics Collagen Stability

This rigid 2-aza-BCH scaffold is a conformationally locked proline surrogate with an invariant ring pucker, enabling precise trans/cis amide bond geometry control. Unlike flexible proline or 2-oxa-BCH analogs, the bridgehead nitrogen retains critical basicity and H-bonding capacity for target engagement. High Fsp3 (0.83) replaces flat aromatics with metabolically resistant 3D cores. Unique bridgehead reactivity permits nucleophilic substitution without rearrangement, while efficient N-atom deletion (up to 99% yield) converts derivatives to valuable BCP scaffolds. Ideal for chemical biology probes and fragment-based drug discovery.

Molecular Formula C6H10N2O
Molecular Weight 126.159
CAS No. 1782204-15-2
Cat. No. B2665471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[2.1.1]hexane-1-carboxamide
CAS1782204-15-2
Molecular FormulaC6H10N2O
Molecular Weight126.159
Structural Identifiers
SMILESC1C2CC1(NC2)C(=O)N
InChIInChI=1S/C6H10N2O/c7-5(9)6-1-4(2-6)3-8-6/h4,8H,1-3H2,(H2,7,9)
InChIKeyWMPZXWYQVLSYIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicyclo[2.1.1]hexane-1-carboxamide (CAS 1782204-15-2): Structural and Physicochemical Baseline for Procurement


2-Azabicyclo[2.1.1]hexane-1-carboxamide (CAS 1782204-15-2) is a bridged, saturated heterocyclic compound featuring a nitrogen atom integrated into a bicyclo[2.1.1]hexane framework [1]. With a molecular formula of C6H10N2O and a molecular weight of 126.16 g/mol, this compound serves as a constrained proline analogue and a versatile scaffold in medicinal chemistry . It is widely recognized as a rigid, three-dimensional core for replacing flat, aromatic groups with metabolically resistant frameworks, thereby offering distinct advantages in drug design and chemical biology applications [2].

Why Generic Proline Analogues or Saturated Heterocycles Cannot Replace 2-Azabicyclo[2.1.1]hexane-1-carboxamide


Generic substitution fails because the 2-azabicyclo[2.1.1]hexane (2-aza-BCH) scaffold imparts unique, quantifiable conformational and physicochemical properties not shared by proline, pyrrolidines, or even closely related 2-oxabicyclo[2.1.1]hexanes [1]. Unlike proline, which exhibits a dynamic equilibrium between ring puckers, the 2-aza-BCH framework is rigid and conformationally locked [2]. Furthermore, while the 2-oxa-BCH scaffold shares a similar bridged architecture, the substitution of the bridgehead nitrogen for oxygen fundamentally alters the core's basicity, hydrogen-bonding capacity, and overall chemical reactivity, precluding direct functional interchangeability [3].

Quantitative Evidence for Selecting 2-Azabicyclo[2.1.1]hexane-1-carboxamide Over Closest Analogs


Conformational Locking: Invariant Trans/Cis Amide Bond Ratio Versus Proline

2-Azabicyclo[2.1.1]hexane-1-carboxamide, as a constrained proline analogue, exhibits a conformationally locked ring system [1]. In contrast, proline exists in a dynamic equilibrium between Cγ-exo and Cγ-endo puckers, which directly influences the trans/cis ratio of its amide bond [1].

Conformational Analysis Peptidomimetics Collagen Stability

Divergent Physicochemical Profiles: Aza-BCH vs. Oxa-BCH and BCP Scaffolds

The 2-azabicyclo[2.1.1]hexane (2-aza-BCH) core possesses distinct physicochemical properties compared to its closest bridged analogs: 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) and bicyclo[1.1.1]pentane (BCP) [1].

Physicochemical Properties Bioisosterism Medicinal Chemistry

Synthetic Accessibility: N-Atom Deletion Yields up to 99% for Divergent Synthesis

The 2-aza-BCH scaffold serves as a versatile synthetic intermediate for accessing valuable BCP derivatives [1]. A recent late-stage N-atom deletion protocol efficiently converts multisubstituted 2-azabicyclo[2.1.1]hexanes into bridge-functionalized bicyclo[1.1.1]pentanes (BCPs), achieving yields up to 99% [1].

Synthetic Methodology Scaffold Hopping Late-Stage Functionalization

Metabolic Stability and 3D Character: Fsp3 and Escape from Flatland

2-Azabicyclo[2.1.1]hexanes (aza-BCHs) and related bicyclo[1.1.1]pentanes (BCPs) are recognized as attractive sp3-rich cores for replacing flat, aromatic groups with metabolically resistant, three-dimensional frameworks [1].

Drug Metabolism Pharmacokinetics Lead Optimization

Bridgehead Functionalization: Nucleophilic Substitution Enables Diverse Derivative Synthesis

Successful nucleophilic substitution at a methylene attached to the bridgehead (1-) position of the 2-azabicyclo[2.1.1]hexane ring system opens the way to construction of novel derivatives having a wider range of functional groups [1].

Synthetic Methodology Chemical Biology Structure-Activity Relationship

Commercial Availability and Purity Specification for Research Use

2-Azabicyclo[2.1.1]hexane-1-carboxamide is commercially available for research use with a typical purity specification of 95% .

Chemical Procurement Quality Control Research Reagents

Defined Application Scenarios for 2-Azabicyclo[2.1.1]hexane-1-carboxamide Derived from Quantitative Evidence


Constrained Proline Replacement in Peptidomimetic Design

Use as a rigid proline surrogate to lock peptide conformation, enabling the study of trans/cis amide bond effects on target binding and stability [1]. The invariant ring pucker provides a consistent spatial orientation not achievable with flexible proline.

Scaffold Hopping to Bicyclo[1.1.1]pentane Bioisosteres

Leverage the high-yielding (up to 99%) N-atom deletion protocol to efficiently convert aza-BCH derivatives into valuable BCP scaffolds [2]. This approach provides access to metabolically stable, three-dimensional cores for replacing flat aromatic rings.

Chemical Biology Probe Development via Bridgehead Functionalization

Utilize the unique reactivity at the bridgehead position for nucleophilic substitution without rearrangement to install diverse functional groups, enabling the synthesis of novel chemical biology probes and tool compounds [3].

Physicochemical Property Optimization in Lead Discovery

Incorporate the 2-aza-BCH core to increase Fsp3 and improve metabolic stability compared to aromatic bioisosteres, while retaining a basic nitrogen for key binding interactions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Azabicyclo[2.1.1]hexane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.